N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide
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Overview
Description
N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a methyl group, and a prop-2-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide typically involves the reaction of N-methylbenzamide with prop-2-en-1-yl sulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzamide core may interact with various binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- N-(Prop-2-en-1-yl)acetamide
- (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane
Uniqueness
N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide is unique due to the presence of both a benzamide core and a prop-2-en-1-yl sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
52370-19-1 |
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Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-methyl-2-prop-2-enylsulfanylbenzamide |
InChI |
InChI=1S/C11H13NOS/c1-3-8-14-10-7-5-4-6-9(10)11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
JZNILGRZRZMWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SCC=C |
Origin of Product |
United States |
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